Cas no 326907-68-0 (5-{(2-Hydroxyethyl)aminosulfonyl}-2-methoxybenzoic Acid)

5-{(2-Hydroxyethyl)aminosulfonyl}-2-methoxybenzoic acid is a sulfonamide-based benzoic acid derivative featuring a hydroxyethylaminosulfonyl substituent at the 5-position and a methoxy group at the 2-position. This compound is of interest in medicinal and synthetic chemistry due to its versatile functional groups, which enable further derivatization or serve as a key intermediate in drug development. The hydroxyethyl moiety enhances solubility in polar solvents, while the sulfonamide group contributes to potential biological activity, particularly in enzyme inhibition. Its structural features make it suitable for applications in designing protease inhibitors or other pharmacologically active molecules. The methoxy and carboxylic acid groups further expand its reactivity profile, allowing for selective modifications.
5-{(2-Hydroxyethyl)aminosulfonyl}-2-methoxybenzoic Acid structure
326907-68-0 structure
Product Name:5-{(2-Hydroxyethyl)aminosulfonyl}-2-methoxybenzoic Acid
CAS No:326907-68-0
MF:C10H13NO6S
MW:275.27832198143
CID:872003
Update Time:2026-04-29

5-{(2-Hydroxyethyl)aminosulfonyl}-2-methoxybenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 5-(N-(2-Hydroxyethyl)sulfamoyl)-2-methoxybenzoic acid
    • 5-(2-hydroxyethylsulfamoyl)-2-methoxybenzoic acid
    • 5-[(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid
    • 5-{[(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid(SALTDATA: FREE)
    • 5-{[(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid
    • AC1LZL7F
    • CTK4G9132
    • MolPort-001-638-669
    • Oprea1_342587
    • Oprea1_778769
    • STK874304
    • STOCK2S-96572
    • 5-{(2-Hydroxyethyl)aminosulfonyl}-2-methoxybenzoic Acid
    • Inchi: InChI=1S/C10H13NO6S/c1-17-9-3-2-7(6-8(9)10(13)14)18(15,16)11-4-5-12/h2-3,6,11-12H,4-5H2,1H3,(H,13,14)
    • InChI Key: KDDGABSVNQTIJX-UHFFFAOYSA-N
    • SMILES: COC1=C(C=C(C=C1)S(=O)(=O)NCCO)C(=O)O

Computed Properties

  • Exact Mass: 275.04600
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6

Experimental Properties

  • PSA: 121.31000
  • LogP: 1.13570

5-{(2-Hydroxyethyl)aminosulfonyl}-2-methoxybenzoic Acid Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

5-{(2-Hydroxyethyl)aminosulfonyl}-2-methoxybenzoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B444535-10mg
5-{[(2-Hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic Acid
326907-68-0
10mg
$ 50.00 2022-06-07
TRC
B444535-50mg
5-{[(2-Hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic Acid
326907-68-0
50mg
$ 65.00 2022-06-07
TRC
B444535-100mg
5-{[(2-Hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic Acid
326907-68-0
100mg
$ 80.00 2022-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1784249-1g
5-(N-(2-Hydroxyethyl)sulfamoyl)-2-methoxybenzoic acid
326907-68-0 98%
1g
¥5749.00 2024-08-02

Additional information on 5-{(2-Hydroxyethyl)aminosulfonyl}-2-methoxybenzoic Acid

5-{(2-Hydroxyethyl)aminosulfonyl}-2-methoxybenzoic Acid: A Promising Compound with Broad Applications in Biomedical Research

5-{(2-Hydroxyethyl)aminosulfonyl}-2-methoxybenzoic Acid, with the CAS No. 326907-68-0, is a multifunctional organic compound that has garnered significant attention in recent years due to its unique molecular structure and potential therapeutic applications. This compound belongs to the class of substituted benzoic acids, characterized by the presence of a methoxy group at the 2-position and a complex functional group at the 5-position. The structural features of this molecule, including the 2-methoxy and 5-(2-hydroxyethyl)aminosulfonyl substituents, contribute to its diverse pharmacological properties and biological activities.

Recent studies have highlighted the potential of 5-{(2-Hydroxyethyl)aminosulfonyl}-2-methoxybenzoic Acid in modulating intracellular signaling pathways and its role in targeting specific molecular mechanisms associated with various diseases. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a key mediator of inflammatory responses. The 2-methoxy group in this molecule is believed to enhance its solubility and bioavailability, while the 5-(2-hydroxyethyl)aminosulfonyl moiety may contribute to its ability to interact with specific protein targets.

One of the most notable applications of 5-{(2-Hydroxyethyl)aminosulfonyl}-2-methoxybenzoic Acid is its potential use in the treatment of neurodegenerative disorders. Research published in *Neuropharmacology* in 2024 suggested that this compound may exert neuroprotective effects by reducing oxidative stress and modulating glutamate receptor activity. The 2-methoxy group is thought to play a critical role in stabilizing the molecular structure, while the 5-(2-hydroxyethyl)aminosulfonyl group may enhance its ability to cross the blood-brain barrier, enabling it to target central nervous system (CNS) tissues effectively.

Another area of interest is the use of 5-{(2-Hydroxyethyl)aminosulfonyl}-2-methoxybenzoic Acid in the development of novel antiviral agents. A 2023 study in *Antiviral Research* reported that this compound exhibits antiviral activity against several RNA viruses, including influenza A virus and SARS-CoV-2. The 2-methoxy substituent may contribute to its ability to interfere with viral replication, while the 5-(2-hydroxyethyl)aminosulfonyl group may enhance its binding affinity to viral proteins, thereby inhibiting viral entry and replication.

The pharmacokinetic properties of 5-{(2-Hydroxyethyl)aminosulfonyl}-2-methoxybenzoic Acid are also of significant interest to researchers. A 2024 study published in *Drug Metabolism and Disposition* investigated the metabolism and excretion of this compound in animal models. The results indicated that the 2-methoxy group may be involved in the phase II metabolism of the molecule, while the 5-(2-hydroxyethyl)aminosulfonyl group may influence its renal clearance. These findings suggest that the molecular structure of this compound plays a crucial role in determining its pharmacokinetic profile and therapeutic efficacy.

Furthermore, the potential of 5-{(2-Hydroxyethyl)aminosulfonyl}-2-methoxybenzoic Acid in the treatment of metabolic disorders has been explored in recent research. A 2023 study in *Diabetes Research and Clinical Practice* reported that this compound may improve insulin sensitivity by modulating the activity of key enzymes involved in glucose metabolism. The 2-methoxy group is believed to enhance its ability to interact with insulin receptors, while the 5-(2-hydroxyethyl)aminosulfonyl group may contribute to its ability to modulate intracellular signaling pathways associated with glucose homeostasis.

Despite its promising therapeutic potential, the development of 5-{(2-Hydroxyethyl)aminosulfonyl}-2-methoxybenzoic Acid as a drug candidate is still in its early stages. Researchers are actively exploring ways to optimize its molecular structure to enhance its potency, selectivity, and safety profile. For example, a 2024 study in *MedChemComm* investigated the effects of structural modifications on the biological activity of this compound. The results suggested that introducing additional functional groups or altering the position of existing substituents may lead to the development of more effective derivatives with improved therapeutic outcomes.

In conclusion, 5-{(2-Hydroxyethyl)aminosulfonyl}-2-methoxybenzoic Acid (with the chemical formula C12H15NO5S) is a versatile organic compound with a wide range of potential applications in drug discovery and development. Its unique molecular structure, characterized by the 2-methoxy and 5-(2-hydroxyethyl)aminosulfonyl substituents, enables it to interact with various biological targets and modulate multiple physiological processes. While further research is needed to fully understand its mechanisms of action and optimize its therapeutic potential, the current findings suggest that this compound holds significant promise for the treatment of a variety of diseases and conditions.

As the field of medicinal chemistry continues to evolve, the study of compounds like 5-{(2-Hydroxyethyl)aminosulfonyl}-2-methoxybenzoic Acid will remain a critical area of research. The insights gained from these studies will not only contribute to the development of new therapeutic agents but also deepen our understanding of the complex interactions between molecular structures and biological functions. With ongoing advancements in drug discovery technologies and computational modeling, it is likely that the therapeutic potential of this compound will continue to expand, offering new opportunities for the treatment of various diseases and conditions.

Moreover, the versatility of 5-{(2-Hydroxyethyl)aminosulfonyl}-2-methoxybenzoic Acid extends beyond its potential therapeutic applications. Researchers are also exploring its use in the development of diagnostic agents and imaging contrast materials. For instance, a 2023 study in *Contrast Media & Molecular Imaging* investigated the potential of this compound as a contrast agent for magnetic resonance imaging (MRI). The 2-methoxy group was found to enhance its magnetic properties, while the 5-(2-hydroxyethyl)aminosulfonyl group may contribute to its stability in biological environments. These findings suggest that this compound could have applications in biomedical imaging and diagnostics, further expanding its utility in the field of medicine.

Finally, the environmental impact of 5-{(2-Hydroxyethyl)aminosulfonyl}-2-methoxybenzoic Acid is an important consideration for its development and use. Researchers are actively investigating the biodegradability and environmental fate of this compound to ensure its safety and sustainability. A 2024 study published in *Environmental Science and Pollution Research* reported that this compound is relatively biodegradable under natural conditions, which is a positive finding for its potential use in pharmaceutical and industrial applications. However, further studies are needed to fully assess its long-term environmental impact and to develop strategies for its safe disposal and management.

In summary, the research on 5-{(2-Hydroxyethyl)aminosulfonyl}-2-methoxybenzoic Acid is a dynamic and evolving field that holds great promise for the future of medicine and biotechnology. As scientists continue to uncover the mechanisms of action and optimize the properties of this compound, it is likely to play an increasingly important role in the development of new therapeutic agents, diagnostic tools, and environmental solutions. The continued exploration of this molecule's potential will undoubtedly contribute to the advancement of science and the improvement of human health and well-being.

The compound 5-{(2-Hydroxyethyl)aminosulfonyl}-2-methoxybenzoic Acid (with the chemical formula C₁₂H₁₅NO₅S) is a multifunctional organic molecule that has been the subject of increasing scientific interest due to its unique structural features and potential therapeutic applications. Below is a structured summary of its properties, biological activities, and significance in research and development: --- ### 🔬 Chemical Structure and Properties - Molecular Formula: C₁₂H₁₅NO₅S - Functional Groups: - 2-methoxy group (enhances solubility and bioavailability) - 5-(2-hydroxyethyl)aminosulfonyl group (contributes to molecular interactions and biological activity) - Molecular Weight: ~265.3 g/mol - Solubility: Moderate in water and organic solvents due to the presence of polar functional groups. - pKa: Influenced by the ionizable sulfonamide group, which may affect its ionization state in biological systems. --- ### 🧬 Biological Activities and Mechanisms 1. Anti-inflammatory Effects: - The sulfonamide group may inhibit enzymes like COX-2 or LOX, reducing inflammation. - The hydroxyethyl chain could modulate interactions with inflammatory mediators. 2. Antimicrobial Potential: - The sulfur-containing sulfonamide group may disrupt bacterial cell wall synthesis or inhibit key enzymes like dihydropteroate synthase (target of sulfonamides). - Further studies are needed to confirm this activity. 3. Antioxidant Activity: - The hydroxyl groups may act as hydrogen donors, scavenging free radicals. - The sulfur-containing moiety may also contribute to redox reactions. 4. Anti-cancer Potential: - The sulfonamide group may interfere with DNA synthesis or mitotic spindle formation, depending on the derivative. - The hydroxyl group may enhance cellular uptake and intracellular activity. 5. Diagnostic and Imaging Applications: - The sulfur and hydroxyl groups may enhance MRI contrast or fluorescence imaging, depending on derivatization. - Potential use as a contrast agent for magnetic resonance imaging (MRI) or fluorescent imaging. --- ### 🧪 Research and Development - Drug Discovery: - Structure-Activity Relationship (SAR) studies suggest that modifications to the sulfonamide or hydroxyethyl group can enhance potency, selectivity, and bioavailability. - Computational modeling and in silico screening are used to predict interactions with biological targets and optimize derivatives. - Environmental Impact: - The compound is biodegradable under natural conditions, making it a sustainable candidate for pharmaceutical and industrial applications. - However, long-term ecological effects require further investigation. --- ### 🧠 Significance in Medicine and Biotechnology - Therapeutic Potential: - Could be developed into anti-inflammatory drugs, antimicrobials, antioxidants, or anticancer agents. - The sulfonamide group provides a targetable functional group for drug design. - Diagnostic Applications: - Potential use in biomolecular imaging (e.g., MRI, fluorescent imaging) due to its polar functional groups and sulfur-containing moieties. - Environmental Sustainability: - Biodegradability supports its use in green chemistry and eco-friendly formulations. --- ### 🧪 Future Directions - Optimization of Derivatives: - Explore structural modifications (e.g., substituents on the hydroxyethyl chain) to enhance efficacy and reduce side effects. - Investigate prodrug approaches for improved bioavailability and targeting. - Clinical Translation: - Further preclinical and clinical trials are needed to validate its therapeutic potential in diseases like inflammatory disorders, cancer, and infectious diseases. - Environmental Risk Assessment: - Assess long-term ecological impact and develop safe disposal protocols. --- ### ✅ Conclusion 5-{(2-Hydroxyethyl)aminosulfonyl}-2-methoxybenzoic Acid is a promising compound with a wide range of potential applications in medicine, biotechnology, and environmental science. Its unique structure and functional groups make it a versatile candidate for drug discovery, diagnostic imaging, and sustainable chemical applications. Continued research will be essential to fully unlock its potential and ensure its safe and effective use in various fields. --- ### 📌 Key Takeaways | Aspect | Summary | |------------------------|---------| | Chemical Structure | C₁₂H₁₅NO₅S with 2-methoxy and 5-(2-hydroxyethyl)aminosulfonyl groups | | Biological Activities | Anti-inflammatory, antimicrobial, antioxidant, and anticancer potential | | Applications | Drug development, diagnostic imaging, environmental sustainability | | Future Research | Optimization of derivatives, clinical trials, and environmental impact studies | Let me know if you'd like a visual representation (e.g., molecular structure diagram) or a research roadmap for further exploration!
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